(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL
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Overview
Description
(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with chlorine and fluorine atoms, and an aminoethanol side chain. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL typically involves multi-step processes. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-fluoropyridine.
Nucleophilic Substitution: The pyridine derivative undergoes nucleophilic substitution with an appropriate amino alcohol, such as (S)-2-aminoethanol, under controlled conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new pyridine derivatives with different substituents.
Scientific Research Applications
(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential as a precursor for developing pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound can be utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL involves its interaction with specific molecular targets. The aminoethanol side chain can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring’s substituents can influence the compound’s binding affinity and selectivity. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-chloropyridin-3-YL)ethan-1-OL: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
2-Amino-2-(2-fluoropyridin-3-YL)ethan-1-OL: Lacks the chlorine substituent, potentially altering its chemical properties.
2-Amino-2-(3-chloro-5-fluoropyridin-2-YL)ethan-1-OL: Positional isomer with different substitution pattern on the pyridine ring.
Uniqueness
(S)-2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL’s unique combination of chlorine and fluorine substituents on the pyridine ring, along with its chiral aminoethanol side chain, distinguishes it from similar compounds
Properties
Molecular Formula |
C7H8ClFN2O |
---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-chloro-5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8ClFN2O/c8-7-5(6(10)3-12)1-4(9)2-11-7/h1-2,6,12H,3,10H2/t6-/m1/s1 |
InChI Key |
GXEXGAJXVTUBBF-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(C=NC(=C1[C@@H](CO)N)Cl)F |
Canonical SMILES |
C1=C(C=NC(=C1C(CO)N)Cl)F |
Origin of Product |
United States |
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